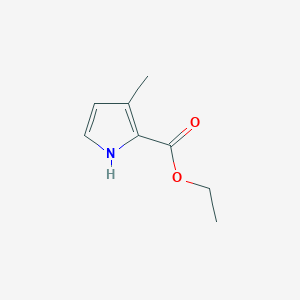
ethyl 3-methyl-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a derivative of pyrrole, a five-membered heterocyclic compound with a nitrogen atom. This particular derivative is characterized by the presence of an ethyl ester group at the 2-position and a methyl group at the 3-position of the pyrrole ring. Pyrrole derivatives are of significant interest due to their presence in various natural products and their utility in pharmaceuticals, dyes, and polymers.
Synthesis Analysis
The synthesis of ethyl 3-methyl-1H-pyrrole-2-carboxylate and related compounds involves various strategies. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, showcasing a method that could potentially be adapted for the synthesis of ethyl 3-methyl-1H-pyrrole-2-carboxylate . Additionally, the reaction of ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate with conjugated dienes has been reported to afford cycloadducts, which could be a step in the synthesis of pyrrole derivatives .
Molecular Structure Analysis
The molecular structure of ethyl 3-methyl-1H-pyrrole-2-carboxylate can be studied using spectroscopic methods and quantum chemical calculations. For example, a related compound, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been characterized by NMR, UV-Visible, FT-IR, and Mass spectroscopy, and its structure has been evaluated by DFT calculations . These techniques could be applied to ethyl 3-methyl-1H-pyrrole-2-carboxylate to determine its molecular conformation and electronic properties.
Chemical Reactions Analysis
Pyrrole derivatives undergo a variety of chemical reactions, which can be used to further modify the structure of ethyl 3-methyl-1H-pyrrole-2-carboxylate. For instance, the reaction of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate under acid-catalyzed dehydration conditions has been studied, which could provide insights into the reactivity of the carboxylate group in similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-methyl-1H-pyrrole-2-carboxylate can be inferred from related compounds. For example, the thermodynamic parameters of the formation of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate suggest that the reaction is exothermic and spontaneous at room temperature . The vibrational analysis and binding energy calculations of dimers formed by these compounds provide valuable information about their stability and intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry
- Application : Pyrrole derivatives, including pyrrolopyrazine, have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods : The synthetic process started with a Knorr’s reaction and the production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate; alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide produced the related N-ethyl carboxylate pyrrole .
- Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
-
Pharmaceutical Chemistry
- Application : Pyrrole is a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Methods : Various tactical approaches have been used to synthesize pyrrole and pyrrole containing analogs .
- Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Biochemical Research
- Application : Methyl 1H-pyrrole-2-carboxylate, a compound similar to ethyl 3-methyl-1H-pyrrole-2-carboxylate, is used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
- Methods : The specific methods of application or experimental procedures would depend on the specific research context and objectives .
- Results : The outcomes of such research would also vary based on the specific experiments conducted .
-
Therapeutic Applications
- Application : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
- Methods : These compounds are synthesized using various tactical approaches .
- Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Chemical Research
- Application : Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a chemical compound that can be used in various chemical research .
- Methods : The specific methods of application or experimental procedures would depend on the specific research context and objectives .
- Results : The outcomes of such research would also vary based on the specific experiments conducted .
-
Biologically Active Compounds
- Application : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
- Methods : These compounds are synthesized using various tactical approaches .
- Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Safety And Hazards
When handling ethyl 3-methyl-1H-pyrrole-2-carboxylate, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . It is also suggested to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .
Eigenschaften
IUPAC Name |
ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGILMAYWLMWCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942036 | |
| Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
20032-32-0, 3284-47-7 | |
| Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

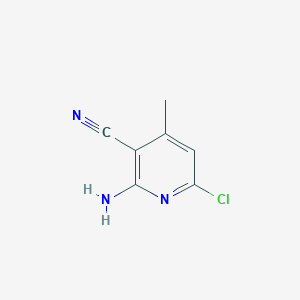
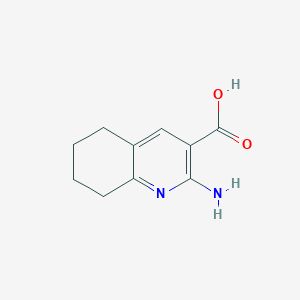
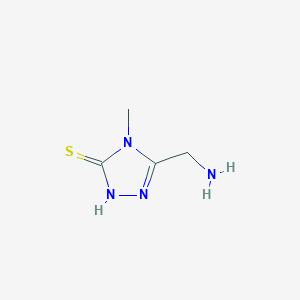

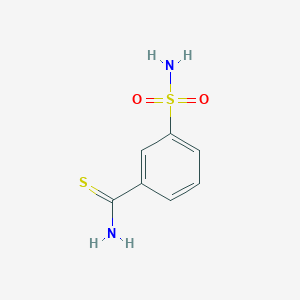
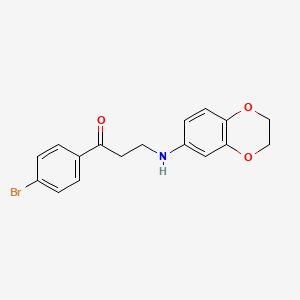
![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)


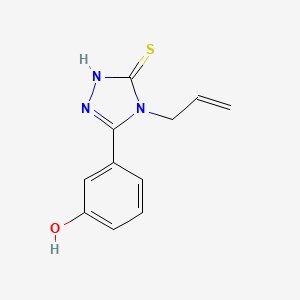
![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)
![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)

